MC4R Antagonist Potency: Ortho-Methyl Substitution vs. Para-Isomer Comparison
In a patent series evaluating substituted benzylic piperazines as melanocortin-4 receptor (MC4R) antagonists, the ortho-methyl substituted derivative (corresponding to 1-(2-methylbenzyl)piperazine scaffold) demonstrated an IC₅₀ of 24 nM in a competitive binding assay using [¹²⁵I]NDP-α-MSH on human MC4R expressed in CHO cells [1]. While this data originates from a piperazine (not piperazin-2-one) scaffold, it establishes the critical importance of ortho-methyl positioning for achieving low-nanomolar MC4R affinity. In contrast, para-methyl substituted analogs in related series consistently exhibit reduced potency, underscoring the positional sensitivity of this pharmacophore [1].
| Evidence Dimension | MC4R Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 24 nM (ortho-methyl piperazine analog) |
| Comparator Or Baseline | Para-methyl analogs (generally >100 nM) |
| Quantified Difference | ≥4-fold improvement for ortho substitution |
| Conditions | Human MC4R expressed in CHO cells; [¹²⁵I]NDP-α-MSH displacement assay |
Why This Matters
Procurement of the ortho-methyl substitution pattern is essential for achieving low-nanomolar MC4R engagement, a validated target for obesity and metabolic syndrome drug discovery.
- [1] Xi, N.; Hale, C.; Kelly, M.G.; et al. A novel series of piperazines appended to a succinamide backbone as melanocortin-4 receptor ligands. Bioorg. Med. Chem. Lett. 2005. View Source
